Dihydro Dutasteride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32F6N2O2/c1-24-11-9-17-15(4-8-21-25(17,2)12-10-22(36)35-21)16(24)6-7-19(24)23(37)34-20-13-14(26(28,29)30)3-5-18(20)27(31,32)33/h3,5,13,15-17,19,21H,4,6-12H2,1-2H3,(H,34,37)(H,35,36)/t15-,16-,17-,19+,21+,24-,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUHDIPAGREENV-QWBYCMEYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(CCC(=O)N5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CC[C@@H]5[C@@]3(CCC(=O)N5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32F6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164656-22-8 | |
| Record name | 1,2-Dihydrodutasteride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164656228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-DIHYDRODUTASTERIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7B42KG7F8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Mechanisms of 5α Reductase Inhibition by Dihydro Dutasteride and Its Parent Compound, Dutasteride
Enzymatic Targeting and Specificity
The primary mechanism of action for Dutasteride (B1684494) and its metabolite, Dihydro Dutasteride, involves the inhibition of 5α-reductase enzymes. medchemexpress.com These enzymes are crucial for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). nih.gov
Inhibition of Steroid 5α-Reductase Isozymes (Type 1, Type 2, and Type 3)
The 5α-reductase enzyme exists in three different forms, or isozymes: type 1, type 2, and type 3. wikipedia.orgaopwiki.org These isozymes are encoded by different genes (SRD5A1, SRD5A2, and SRD5A3) and exhibit distinct tissue distribution and biochemical properties. wikipedia.orgsci-hub.se
5α-Reductase Type 1: This isozyme is primarily found in the skin (including the scalp and sebaceous glands) and the liver. medscape.comresearchgate.net
5α-Reductase Type 2: This isozyme is predominantly located in the prostate gland, seminal vesicles, epididymis, and hair follicles. medscape.comresearchgate.net It plays a critical role in the development of male external genitalia during fetal development. medscape.com
5α-Reductase Type 3: This isozyme is widely expressed in various tissues. sci-hub.se While it can convert testosterone to DHT, it is also involved in other processes like N-glycosylation. aopwiki.orgsci-hub.se
Comparative Enzymatic Inhibition Profiles of this compound and Parent Dutasteride
Dutasteride is a more potent inhibitor of 5α-reductase than its metabolite, this compound. wikipedia.org However, this compound itself is also an inhibitor of 5α-reductase isozymes. medchemexpress.commedchemexpress.com
Dutasteride demonstrates a significant inhibitory effect on both type 1 and type 2 5α-reductase. In vitro studies have shown that dutasteride is a potent inhibitor of both isozymes. researchgate.net Specifically, dutasteride is a more potent inhibitor of type 1 and type 2 5α-reductase compared to finasteride (B1672673), another 5α-reductase inhibitor. researchgate.net
The following table summarizes the inhibitory activity of Dutasteride on 5α-reductase isozymes:
| Isozyme | IC50 (nM) |
| Type 1 | 3.9 wikipedia.orgmedkoo.com |
| Type 2 | 1.8 wikipedia.orgmedkoo.com |
IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
The dual inhibition by dutasteride results in a near-complete suppression of serum DHT levels, with reductions of over 90% observed. This is in contrast to inhibitors that primarily target the type 2 isozyme, which achieve a less complete reduction in DHT.
Kinetic and Thermodynamic Parameters of Enzyme-Inhibitor Interaction
The interaction between dutasteride and the 5α-reductase enzymes is characterized by slow, time-dependent inhibition. nih.gov This means that the inhibitory effect increases over time as the inhibitor binds to the enzyme. nih.gov
The inhibition mechanism is competitive with the substrate, testosterone, meaning that dutasteride binds to the enzyme-NADPH complex. nih.gov The formation of a stable complex between dutasteride and the 5α-reductase enzyme leads to a very slow dissociation of the inhibitor from the enzyme. This slow dissociation contributes to the long-lasting inhibitory effect of the drug.
Studies have shown that the dissociation of the dutasteride-enzyme complex is extremely slow for both type 1 and type 2 isozymes. This prolonged binding is a key factor in the potent and sustained suppression of DHT levels.
Ligand-Enzyme Binding and Structural Interactions
The binding of dutasteride to the 5α-reductase enzymes involves specific structural interactions that lead to its potent inhibitory activity.
Mechanism-Based (Irreversible) Inhibition Characteristics
Dutasteride is classified as a mechanism-based or irreversible inhibitor of 5α-reductase. wikipedia.orgmedkoo.comnih.gov This means that it forms a stable, essentially permanent bond with the enzyme, inactivating it. The formation of this stable complex is a key feature of its mechanism of action.
The irreversible nature of the inhibition is due to the formation of a covalent adduct between the inhibitor and the enzyme. This process involves the enzyme's catalytic machinery acting on the inhibitor, leading to the formation of a reactive intermediate that then permanently binds to the enzyme.
Analysis of Binding Pockets and Key Residues for 5α-Reductase Isoforms
The binding of dutasteride to the 5α-reductase isozymes occurs within a hydrophobic pocket of the enzyme. wikipedia.org This pocket also accommodates the cofactor NADPH and the steroid substrate. wikipedia.org The crystal structure of a bacterial homolog of 5α-reductase has provided insights into the a seven-alpha-helix transmembrane structure that houses this binding site. wikipedia.org
While the specific key amino acid residues involved in the binding of dutasteride to each of the human 5α-reductase isozymes are not fully elucidated in the provided search results, the general mechanism involves the inhibitor occupying the same binding site as the natural substrate, testosterone. The differences in the amino acid sequences of the binding pockets of the three isozymes likely account for the differential binding affinities of various inhibitors.
Dutasteride, a synthetic 4-azasteroid compound, is a potent inhibitor of all three known isoforms of 5α-reductase (type 1, 2, and 3). wikipedia.orgncats.io This enzyme is responsible for the conversion of testosterone into the more potent androgen, 5α-dihydrotestosterone (DHT). ncats.iofda.gov The mechanism of inhibition by Dutasteride is both competitive and specific, leading to the formation of a stable and very slowly dissociating enzyme-inhibitor complex. fda.govciplamed.comiqb.es
Following administration, Dutasteride is extensively metabolized in the liver, primarily by the CYP3A4 and CYP3A5 enzymes, into several metabolites. drugbank.comnih.gov Among these, 1,2-Dihydrodutasteride is a major active metabolite. wikipedia.orgfda.gov In vitro studies have demonstrated that 1,2-Dihydrodutasteride also inhibits both type 1 and type 2 isoforms of 5α-reductase. fda.govciplamed.comiqb.esdrugbank.com However, its potency is noted to be lower than that of the parent compound, Dutasteride. fda.govciplamed.comiqb.esdrugbank.com Another major metabolite, 6β-hydroxydutasteride, exhibits inhibitory activity comparable to Dutasteride itself. ciplamed.comdrugbank.comnih.gov
Conformational Dynamics and Allosteric Modulation of 5α-Reductase Activity
Detailed structural and dynamic studies on the specific interaction of 1,2-Dihydrodutasteride with 5α-reductase are not extensively documented in the available research. However, significant insights can be drawn from the behavior of its parent compound, Dutasteride. The inhibition by Dutasteride is classified as mechanism-based and irreversible. wikipedia.org It acts as a competitive inhibitor with respect to the substrate, binding to the enzyme-NADPH complex. ncats.iodrugbank.com The formation of this stable complex effectively blocks the enzyme's catalytic activity. fda.govciplamed.com The extremely slow dissociation rate is a key feature of its potent and long-lasting inhibitory effect. fda.goviqb.es This suggests that the binding induces a conformational state in the enzyme that is highly stable and resistant to reversal, a hallmark of potent, mechanism-based inhibitors.
Absence of Binding to Androgen Receptors
A critical aspect of the pharmacological profile of Dutasteride is its high specificity for the 5α-reductase enzymes. Research has consistently shown that the parent compound, Dutasteride, does not bind to the human androgen receptor. fda.govciplamed.comiqb.esdrugbank.comnih.gov This specificity ensures that its primary mechanism of action is the reduction of DHT levels, rather than direct competition with androgens at their receptor sites. While direct binding studies for 1,2-Dihydrodutasteride are not specified in the reviewed literature, its structural similarity to the parent compound makes it highly probable that it also lacks significant affinity for the androgen receptor. The antiandrogenic effects observed are therefore a direct consequence of reduced DHT synthesis.
Impact on Neurosteroidogenesis Pathways
The inhibition of 5α-reductase has broader implications beyond androgen metabolism, extending to the synthesis of neurosteroids. These neuroactive steroids are synthesized within the central nervous system and have significant modulatory effects on neuronal function. The 5α-reductase enzymes are pivotal in the biosynthetic pathways of several key neurosteroids. wikiwand.com
Specifically, 5α-reductase is involved in the conversion of progesterone (B1679170) and deoxycorticosterone into their 5α-reduced metabolites. wikiwand.com These metabolites are then further converted to potent positive allosteric modulators of the GABA-A receptor, such as allopregnanolone (B1667786) and tetrahydrodeoxycorticosterone (B129496) (THDOC). wikiwand.com
By inhibiting 5α-reductase, both Dutasteride and its active metabolite, 1,2-Dihydrodutasteride, disrupt these pathways, leading to a reduction in the production of these inhibitory neurosteroids. wikiwand.com This interruption of neurosteroidogenesis is a direct consequence of blocking the primary enzymatic step and is considered a contributing factor to some of the compound's broader physiological effects. wikiwand.com
Advanced Synthetic Methodologies and Derivatization Strategies for Dihydro Dutasteride and Analogues
Novel Synthetic Pathways for Dihydro Dutasteride (B1684494) and Related Impurities
Dihydro Dutasteride, chemically known as (5α,17β)-N-[2,5-Bis(trifluoromethyl)phenyl]-3-oxo-4-azaandrostane-17-carboxamide, is a pivotal compound, serving both as a key intermediate in the synthesis of Dutasteride and as a significant process-related impurity. smolecule.comlabonline.com.au Its synthesis and the management of related impurities are critical for the production of the final active pharmaceutical ingredient.
A common synthetic route involves the initial formation of the 4-azasteroid ring system, followed by the crucial hydrogenation of the A-ring to establish the required stereochemistry, and finally, amidation at the C17 position. One established pathway begins with 3-oxo-4-androstene-17β-carboxylic acid, which is converted through oxidative cleavage and subsequent reaction with ammonia (B1221849) to yield a 4-aza-androst-5-en-3-one intermediate. lookchem.com This intermediate is then hydrogenated to produce the saturated 4-aza-5α-androstan-3-one core, a direct precursor to this compound. lookchem.com
Another approach utilizes a benzoyl protecting group on the lactam nitrogen of this compound. medchemexpress.com This N-benzoyl-protected intermediate is then subjected to a dehydrogenation reaction to introduce the C1-C2 double bond, yielding N-benzoyl Dutasteride. The final step involves the deprotection of the benzoyl group to furnish Dutasteride. medchemexpress.com This method highlights this compound's role as a direct precursor.
Stereoselective Synthesis and Chiral Control in Azasteroid Chemistry
The biological activity of azasteroids is highly dependent on their three-dimensional structure, making stereocontrol a paramount challenge in their synthesis. For this compound, the critical stereochemical feature is the cis-fusion of the A and B rings, resulting in the 5α-hydrogen configuration. This is typically established through catalytic hydrogenation of a Δ5-unsaturated precursor, such as 4-aza-androst-5-en-3-one. lookchem.com
The choice of catalyst and reaction conditions is crucial for achieving high stereoselectivity. Platinum oxide (PtO₂) is a frequently used catalyst for this transformation, often conducted under pressure in solvents like acetic acid. lookchem.compatsnap.com However, the formation of the thermodynamically less stable 5β-isomer, an impurity with a cis-fused A/B ring junction, can occur. The synthesis of this 5β-isomer impurity can be promoted by certain hydrogenation methods, such as using formic acid and potassium carbonate. The ability to control this step and selectively produce the 5α-isomer is a hallmark of a robust synthetic process. Modern strategies in chiral synthesis, while not always specific to this molecule, employ advanced techniques like hybrid catalyst systems to maintain chirality throughout a reaction sequence. researchgate.net
Precursor Chemistry and Intermediate Compound Isolation
The synthesis of this compound involves several key precursors and intermediates that are often isolated and purified. A primary starting material is 3-oxo-4-aza-5α-androstane-17β-carboxylic acid. google.com This saturated carboxylic acid is the immediate precursor that undergoes amidation to form this compound.
The synthesis of this acid precursor itself involves multiple steps. In a scalable process, 3-oxo-4-androstene-17β-carboxylic acid is first converted to a 5-oxo-A-nor-3,5-secoandrostan-3-oic acid derivative. lookchem.com Reaction with ammonia yields the unsaturated lactam, 4-aza-androst-5-en-3-one, which is then hydrogenated to give the key saturated intermediate, 4-aza-5α-androstan-3-one. lookchem.com This intermediate is then further elaborated at the C17 position.
During process development, various impurities are synthesized for use as analytical standards. These include this compound itself, the desmethyl impurity, and the β-isomer of Dutasteride. smolecule.com The isolation and characterization of these compounds from reaction mixtures using techniques like HPLC and NMR spectroscopy are essential for quality control. smolecule.comnih.gov
| Precursor/Intermediate | Role in Synthesis | Reference |
| 3-Oxo-4-androstene-17β-carboxylic acid | Initial starting material for building the azasteroid core. | lookchem.com |
| 4-Aza-androst-5-en-3-one | Unsaturated lactam intermediate prior to hydrogenation. | lookchem.compatsnap.com |
| 4-Aza-5α-androstane-17β-carboxylic acid | Direct precursor to this compound via amidation. | google.com |
| N-Benzoyldihydrodutasteride | Protected intermediate for subsequent dehydrogenation. | medchemexpress.com |
Synthesis of Structural Analogues and Derivatives for Mechanistic Probing
To investigate the structure-activity relationships and metabolic fate of this compound and related 5α-reductase inhibitors, researchers synthesize a variety of structural analogues and isotopically labeled derivatives.
Design and Generation of Modified Azasteroid Scaffolds
Modifying the core azasteroid structure allows for the exploration of biological activity and specificity. One approach involves the N-chlorination of the azasteroid lactam using reagents like trichloroisocyanuric acid, which provides novel N-chloro-4-azasteroids. nih.gov
More complex modifications can be achieved through multicomponent reactions. The Ugi three-component reaction, for example, has been used to create β-lactam steroids, introducing a four-membered ring into the steroidal framework. beilstein-journals.org This demonstrates a powerful method for generating structural diversity. Further strategies involve building entirely new heterocyclic rings onto the steroid nucleus. Thiohydrazides have been employed as reagents to construct various functionalized extranuclear heterosteroids, including thiadiazoles and pyrazolines, attached to the steroid core. Additionally, concise, transition-metal-free synthetic pathways have been developed to create novel tetracyclic 14-aza-12-oxasteroids from naphthalene-based precursors in a one-pot cyclization. mdpi.compreprints.org
Incorporation of Isotopic Labels for Metabolic Tracking
Isotopically labeled compounds are invaluable tools for pharmacokinetic and metabolic studies. Stable isotopes such as deuterium (B1214612) (²H or D) and carbon-13 (¹³C) are incorporated into the drug molecule to trace its path and breakdown in biological systems without altering its fundamental chemical properties.
The synthesis of deuterated Dutasteride (Dutasteride-d3) involves introducing deuterium at specific positions on the steroid backbone, either through hydrogen-deuterium exchange reactions or by using deuterated reagents during the synthesis. smolecule.com Similarly, Carbon-13 labeled Dutasteride (Dutasteride-¹³C₆) is synthesized to serve as an internal standard for quantification in mass spectrometry-based bioanalytical methods. medchemexpress.comnih.govcaymanchem.com The synthesis of these labeled analogues often starts with isotopically labeled precursors, such as 1,4-Bis(trifluoromethyl)benzene-¹³C₆, which is then incorporated into the final molecule. cymitquimica.com These labeled compounds are crucial for accurately measuring drug concentrations in biological samples and understanding metabolic pathways. smolecule.comnih.gov
| Labeled Compound | Isotope | Application | Reference |
| Dutasteride-d3 | Deuterium (D) | Pharmacokinetic and metabolic pathway studies. | smolecule.com |
| Dutasteride-¹³C₆ | Carbon-13 (¹³C) | Internal standard for bioanalytical quantification (LC-MS). | medchemexpress.comnih.govcaymanchem.com |
| Dutasteride-¹³C,¹⁵N,d | ¹³C, ¹⁵N, D | Research tool for metabolic and receptor binding studies. | medchemexpress.com |
Green Chemistry Approaches in this compound Synthesis
One significant advancement is the development of novel catalysts. An international research team has created a new class of graphitic carbon nitride (GAC) supported dual-copper-ion catalysts. labonline.com.au These catalysts have been shown to improve the yield of Dutasteride in coupling reactions and are remarkably stable, allowing for recovery and reuse over multiple reaction cycles. This significantly reduces metal contamination and waste compared to conventional metal catalysts. labonline.com.au
Other strategies focus on improving reaction efficiency and reducing the number of synthetic steps. "One-pot" procedures, where multiple reaction steps are carried out in the same vessel without isolating intermediates, are a key aspect of green synthesis. A one-pot process for preparing Dutasteride from its carboxylic acid precursor via a mixed anhydride (B1165640) intermediate using a Lewis acid catalyst has been reported, streamlining the synthesis. epo.org Furthermore, alternative reagents are being explored to replace hazardous ones. For instance, periodate (B1199274) has been investigated as a greener and safer alternative to toxic dehydrogenation agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) for introducing the C1-C2 double bond. acs.org These approaches aim to make the production of azasteroids like this compound more economical and environmentally benign. patsnap.comgoogle.com
Biochemical Metabolism and Biotransformation Research
Detailed Characterization of Metabolic Pathways
Dutasteride (B1684494) undergoes significant metabolism, primarily in the liver, leading to the formation of several metabolites. drugbank.comnih.gov The characterization of these metabolic pathways has been a key area of research to understand the compound's fate in vivo.
Identification and Structural Elucidation of Major and Minor Metabolites
Following administration, dutasteride is metabolized into three major and at least two minor metabolites. cals.amhres.ca The major metabolites identified in human serum are 4'-hydroxydutasteride, 1,2-dihydrodutasteride, and 6-hydroxydutasteride. cals.am The minor metabolites include 6,4'-dihydroxydutasteride and 15-hydroxydutasteride. drugbank.comcals.am While the five human serum metabolites have also been detected in rat serum, the specific stereochemistry of the hydroxyl additions at the 6 and 15 positions in both human and rat metabolites has not been fully elucidated. cals.am
| Metabolite Name | Classification |
| 4'-hydroxydutasteride | Major |
| 1,2-dihydrodutasteride | Major |
| 6-hydroxydutasteride | Major |
| 6,4'-dihydroxydutasteride | Minor |
| 15-hydroxydutasteride | Minor |
Enzymatic Biotransformation Processes
The metabolism of dutasteride is predominantly mediated by the cytochrome P450 (CYP) system. mpa.se Specifically, the CYP3A4 and CYP3A5 isoenzymes are responsible for the biotransformation of dutasteride. drugbank.comdrugs.comiqb.es In vitro studies have confirmed that CYP3A4 catalyzes the formation of two minor monohydroxylated metabolites. cals.am The formation of 4'-hydroxydutasteride and 6-hydroxydutasteride is attributed to CYP3A4, while the pathway for the formation of 1,2-dihydrodutasteride does not involve this enzyme. wikipedia.org It is important to note that dutasteride is not metabolized by other CYP isoenzymes such as CYP1A2, CYP2A6, CYP2E1, CYP2C8, CYP2C9, CYP2C19, CYP2B6, or CYP2D6. cals.amhres.ca
| Enzyme | Role in Dutasteride Metabolism |
| CYP3A4 | Catalyzes the formation of 4'-hydroxydutasteride and 6-hydroxydutasteride. wikipedia.org |
| CYP3A5 | Involved in the metabolism of dutasteride. drugbank.comdrugs.comiqb.es |
Phase I and Phase II Metabolic Reactions
The metabolism of dutasteride primarily involves Phase I reactions, specifically hydroxylation, which introduces hydroxyl groups into the parent molecule. These hydroxylation reactions are carried out by the CYP3A4 and CYP3A5 enzymes, resulting in the various hydroxylated metabolites mentioned previously. drugbank.comwikipedia.org Dutasteride itself does not induce CYP1A, CYP2B, and CYP3A isoenzymes in rats and dogs in vivo. cals.am Information regarding specific Phase II metabolic reactions, such as glucuronidation or sulfation, of dutasteride and its metabolites is not extensively detailed in the provided search results.
Comparative Potency of Dihydro Dutasteride Metabolites on 5α-Reductase Isoforms
The metabolites of dutasteride also exhibit inhibitory activity against the 5α-reductase isoforms, although their potencies vary. In vitro studies have shown that 4'-hydroxydutasteride and 1,2-dihydrodutasteride are less potent inhibitors of both 5α-reductase type 1 and type 2 compared to the parent drug, dutasteride. drugbank.comfda.gov Conversely, the 6β-hydroxydutasteride metabolite has been found to have a potency that is comparable to that of dutasteride itself. drugbank.comfda.gov
| Compound | Potency on 5α-Reductase Isoforms |
| Dutasteride | Potent inhibitor of both type 1 and type 2 isoforms. medchemexpress.com |
| 4'-hydroxydutasteride | Less potent than dutasteride. drugbank.comfda.gov |
| 1,2-dihydrodutasteride | Less potent than dutasteride. drugbank.comfda.gov |
| 6β-hydroxydutasteride | Comparable potency to dutasteride. drugbank.comfda.gov |
Mechanisms of Cellular Uptake and Efflux in In Vitro Models
Research on the specific mechanisms of cellular uptake and efflux of this compound in in vitro models is an area of ongoing investigation. Studies have utilized various in vitro models to evaluate the cellular interactions of dutasteride and its formulations. For example, the cellular uptake of certain nanoemulsion formulations of dutasteride has been confirmed using H9c2 cardiac cells. researchgate.net Additionally, Caco-2 cells have been used to evaluate the cellular uptake and antioxidant effects of dutasteride in self-microemulsifying drug delivery systems (SMEDDS). researchgate.net While these studies provide insights into the cellular behavior of dutasteride formulations, detailed mechanistic data on the specific transporters involved in the uptake and efflux of this compound itself are not extensively covered in the available literature. It is known that dutasteride is a substrate for P-glycoprotein, which could influence its cellular transport. mpa.se
Structure Activity Relationship Sar and Computational Chemistry Investigations
Elucidation of Key Pharmacophores for 5α-Reductase Inhibition
A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For azasteroid inhibitors of 5α-reductase, extensive research has identified several key pharmacophoric features that are crucial for their inhibitory activity.
The fundamental structure for potent 4-azasteroid inhibitors includes two critical components: the A-ring lactam amide and a lipophilic substituent at the C-17β position. mdpi.comwikipedia.org The lactam in the A-ring is thought to mimic the enolate transition state of the natural substrate, testosterone (B1683101), during its reduction, acting as a transition state mimic. mdpi.com This feature is a cornerstone of the inhibitory mechanism for drugs like finasteride (B1672673) and dutasteride (B1684494).
The substituent at the C-17 position plays a significant role in modulating the potency of these inhibitors. mdpi.com For dutasteride, the N-[2,5-bis(trifluoromethyl)phenyl] carboxamide group at C-17β dramatically enhances its potency. wikipedia.org This large, lipophilic group is believed to bind within a corresponding lipophilic pocket in the enzyme's active site, thereby increasing the inhibitor's affinity. mdpi.comwikipedia.org The trifluoromethyl groups, in particular, are noted for improving pharmacodynamic and kinetic profiles due to their electron-withdrawing nature and contribution to metabolic stability. researchgate.net
Comparative pharmacophore modeling based on known potent inhibitors helps to generate data that can be used to design more effective and selective inhibitors. sci-hub.seresearchgate.net These models often highlight the importance of hydrogen bond donors and acceptors, hydrophobic regions, and specific steric volumes that align with the enzyme's binding site. researchgate.netresearchgate.net For instance, the receptor is understood to have two hydrogen bond donors that interact with the C3 and the 17β-side chain of the ligands, along with three hydrophobic areas distributed across the steroidal framework. wikipedia.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Azasteroid Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. Due to the lack of a complete crystal structure for 5α-reductase for many years, ligand-based QSAR has been an invaluable tool for designing and optimizing inhibitors. ugr.esnih.gov
Both 2D and 3D-QSAR models have been developed for various classes of azasteroid inhibitors, including 4-azasteroids and 6-azasteroids. nih.govacs.orgmedcraveonline.com These models use statistical methods like Partial Least Squares (PLS) and k-Nearest Neighbor (kNN) to correlate molecular descriptors with inhibitory activity (typically expressed as IC₅₀ values). medcraveonline.com
3D-QSAR Studies: Techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used. researchgate.netresearchgate.net These methods generate 3D contour maps that visualize the favorable and unfavorable regions for steric, electrostatic, hydrophobic, and hydrogen-bonding interactions.
CoMFA and CoMSIA studies on 6-azasteroids revealed that a bulky group at the C-17 position is a crucial requirement for potent 5α-reductase inhibition. researchgate.netresearchgate.net
A CoMSIA model for 4-azasteroids , combining steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor features, demonstrated good predictive ability, again emphasizing the positive effect of bulkier groups at the C-17 position. researchgate.net
Self-Organizing Molecular Field Analysis (SOMFA) , another 3D-QSAR technique applied to unsaturated 4-azasteroids, also yielded statistically significant models. The analysis of SOMFA electrostatic and shape grids provided valuable insights for optimizing new steroidal inhibitors. nih.goveurekaselect.com
The table below summarizes the statistical validation parameters from a representative 3D-QSAR study on 4-azasteroid inhibitors, highlighting the robustness of the derived models.
| Model/Parameter | Value | Significance |
|---|---|---|
| CoMSIA Model (4-Azasteroids) | ||
| Cross-validated r² (q²) | 0.564 | Indicates good internal model predictivity. |
| Non-cross-validated r² | 0.945 | Shows strong correlation between predicted and observed activities for the training set. |
| F-value | 101.196 | High value indicates a statistically significant regression model. |
| Predicted r² (for test set) | 0.693 | Demonstrates good external model predictivity. |
These QSAR models serve as powerful predictive tools, enabling the virtual screening of novel compounds and prioritizing them for synthesis and biological evaluation. ugr.esmedcraveonline.com
Computational Chemistry Applications
With the recent successful determination of the crystal structure of human steroid 5α-reductase 2 (SRD5A2) complexed with an inhibitor, structure-based drug design has gained significant momentum. nih.govsustech.edu.cn Molecular docking and molecular dynamics (MD) simulations are key computational techniques used to explore the interactions between inhibitors like dutasteride and the enzyme at an atomic level.
Molecular Docking: Docking studies predict the preferred orientation of an inhibitor when bound to the enzyme's active site. For dutasteride and finasteride, these studies have confirmed that the inhibitor occupies the same binding pocket as the natural substrate, testosterone. sustech.edu.cn Key amino acid residues within the SRD5A2 active site have been identified as crucial for inhibitor binding and catalysis. Structural and computational analyses have highlighted the importance of residues Glu57 and Y91 in the mechanism of both testosterone reduction and finasteride inhibition. nih.govnih.gov Docking studies with dutasteride suggest its effects may be independent of direct interactions with the androgen receptor (AR) or estrogen receptor (ER). nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior and stability of the inhibitor-enzyme complex over time. Simulations of the SRD5A2-inhibitor complex reveal the stability of interactions with the active site. mdpi.com For instance, MD simulations have shown that the cytoplasmic loop L1 of SRD5A2 undergoes significant conformational changes to allow for the exchange of the NADPH cofactor, a process that is stabilized and inhibited by the formation of a stable adduct with the inhibitor. nih.govnih.govresearchgate.net The stability of these interactions is a key determinant of the inhibitor's potency. mdpi.com
The following table lists the key interacting residues in the SRD5A2 active site identified through docking studies.
| Inhibitor | Key Interacting Residues in SRD5A2 | Reference |
|---|---|---|
| Finasteride | Glu57, Y91 | nih.govnih.gov |
| Dutasteride | Occupies substrate binding pocket, interacts with key catalytic residues | nih.govmdpi.com |
| Novel Compounds | Glu57, Phe219, Phe223, Leu224 | researchgate.net |
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. oup.com While specific DFT studies focusing exclusively on dihydro dutasteride are not widely published, research on the closely related azasteroid finasteride provides a strong framework for understanding its electronic properties.
DFT calculations can be used to:
Predict chemical reactivity: By calculating global and local reactivity indices, DFT can identify the sites within a molecule that are most susceptible to nucleophilic or electrophilic attack. This is crucial for understanding potential degradation pathways, such as hydrolysis. oup.comexcli.de
Analyze frontier molecular orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are used to predict a molecule's reactivity. oup.com
Model molecular structure and properties: DFT is used to optimize the 3D structure of molecules and calculate various properties, which can then be used as descriptors in QSAR studies. excli.de
For azasteroids, DFT calculations using methods like B3LYP have been shown to be satisfactory for predicting chemical reactivity and understanding degradation mechanisms. oup.com These computational studies complement experimental data and provide a deeper understanding of the molecule's intrinsic electronic characteristics that contribute to its stability and inhibitory function.
Molecular Docking and Dynamics Simulations of Inhibitor-Enzyme Complexes
Rational Design Principles for Novel 5α-Reductase Inhibitors Based on this compound Scaffold
The cumulative knowledge from SAR, QSAR, and computational studies provides a set of rational design principles for developing novel 5α-reductase inhibitors using the dutasteride or this compound scaffold. scribd.com The goal is to create molecules with enhanced potency, improved selectivity for different 5α-reductase isozymes, and better pharmacokinetic profiles.
Key design principles include:
Retention of the Core Pharmacophore: The 4-azasteroid or 6-azasteroid ring system, particularly the A-ring lactam, should be maintained as it is crucial for the mechanism of inhibition. mdpi.comacs.org
Modification of the C-17β Substituent: This position is a primary target for modification. QSAR and docking studies consistently show that large, bulky, and lipophilic groups are favored. researchgate.netresearchgate.net Introducing different aryl or alkyl groups can fine-tune potency and selectivity. The success of the 2,5-bis(trifluoromethyl)phenyl group in dutasteride highlights the potential for using fluorine-containing moieties to enhance activity. wikipedia.orgresearchgate.net
Exploiting Steric and Electrostatic Fields: 3D-QSAR contour maps provide a detailed guide for where to add or remove steric bulk and how to modify the electrostatic nature of substituents to improve binding affinity. nih.govresearchgate.net
Structure-Based Design: Using the crystal structure of SRD5A2, novel inhibitors can be designed to form specific hydrogen bonds and hydrophobic interactions with key residues in the active site (e.g., Glu57, Y91), potentially leading to higher affinity and selectivity. nih.gov
Scaffold Hopping and Bioisosteric Replacement: While the azasteroid core is effective, rational design can also involve replacing parts of the scaffold with other chemical groups (bioisosteres) that retain the essential pharmacophoric features but may offer improved properties, such as better bioavailability or reduced side effects. researchgate.netsci-hub.se
These principles form the basis of modern medicinal chemistry efforts to discover the next generation of 5α-reductase inhibitors, building upon the successful foundation laid by compounds like dutasteride. uc.pt
Advanced Analytical Methodologies for Research Applications
Chromatographic Techniques for Metabolite and Impurity Profiling
Chromatographic methods are fundamental in separating Dihydro Dutasteride (B1684494) from its metabolites and process-related impurities.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of Dihydro Dutasteride and its impurities. ingentaconnect.comnih.gov The development of a robust HPLC method is critical for resolving the parent compound from closely related substances. samipubco.com During the process development of dutasteride, impurity peaks ranging from 0.05% to 0.1% are often observed in HPLC analysis. ingentaconnect.comnih.govresearchgate.net
Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the estimation of dutasteride in bulk and pharmaceutical forms. wjpsonline.com These methods are designed to be simple, rapid, accurate, and precise. wjpsonline.comnih.gov A typical analytical HPLC method for dutasteride might utilize a Zorbax SB-C18 column with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile (B52724) in a gradient elution. ingentaconnect.com Detection is commonly performed using a photodiode array (PDA) detector at a wavelength of around 210 nm. ingentaconnect.com
For simultaneous estimation with other drugs, such as tamsulosin, methods have been developed using columns like the Chromosil C18 column with a mobile phase of methanol (B129727), acetonitrile, and orthophosphoric acid. ukaazpublications.com The selection of the stationary phase, mobile phase composition, flow rate, and detection wavelength are all critical parameters that are optimized to achieve the desired separation and sensitivity. samipubco.comnih.gov For instance, a mobile phase of methanol and water (90:10 v/v) has been used with a Phenomenex C18 column, achieving good peak symmetry and a satisfactory retention time for dutasteride. nih.gov
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Zorbax SB-C18 (250 x 4.6 mm, 5 µm) ingentaconnect.com | Symmetry C18 (4.6 x 250 mm, 5µm) wjpsonline.com | Zorbax SB-Phenyl (250 mm x 4.6 mm, 5 µm) samipubco.com |
| Mobile Phase | 0.01 M KH2PO4 buffer and Acetonitrile (gradient) ingentaconnect.com | Phosphate Buffer (pH 3.0) and Acetonitrile (40:80) wjpsonline.com | Potassium hydrogen phosphate (pH 2.5) and Acetonitrile (25:75 v/v) samipubco.com |
| Flow Rate | 1.0 mL/min ingentaconnect.com | 1.0 mL/min wjpsonline.com | 1.0 mL/min samipubco.com |
| Detection | 210 nm ingentaconnect.com | 280 nm wjpsonline.com | 240 nm samipubco.com |
| Retention Time | Not specified | 2.2 min wjpsonline.com | 3.15 min samipubco.com |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC-MS is particularly useful for controlling volatile impurities that may be present from the synthesis process. peerj.com This includes solvents like methanol, acetonitrile, dichloromethane, ethyl acetate, heptane, and toluene. peerj.com
For more volatile solvents, a headspace GC (GC-HS) method is often employed. For less volatile compounds such as pyridine, dimethylformamide, and others, direct injection GC with a flame ionization detector (GC-FID) is utilized. peerj.com Due to very low specification limits for certain toxic impurities like benzene, carbon tetrachloride, and 1,2-dichloroethane, the high sensitivity of GC-MS is necessary. peerj.com
Furthermore, GC-MS based steroid profiling can be used to evaluate the concentrations of various steroids and the activities of enzymes involved in steroidogenesis in biological matrices like hair. nih.gov This can be instrumental in understanding the metabolic changes in response to dutasteride. nih.gov
Mass Spectrometry (MS) Applications
Mass spectrometry, particularly when coupled with liquid chromatography, is an indispensable tool for both the quantification and structural identification of this compound and its metabolites.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantitative and Qualitative Analysis in Research Matrices
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the method of choice for quantifying low concentrations of dutasteride and its metabolites in complex biological matrices like human plasma. nih.govresearchgate.netresearchgate.netresearchgate.net These methods are crucial for pharmacokinetic and bioequivalence studies. nih.govresearchgate.net
In a typical LC-MS/MS method, dutasteride and an internal standard (like dutasteride-13C6) are extracted from plasma using liquid-liquid extraction. nih.gov Chromatographic separation is achieved on a C18 column, followed by detection using tandem mass spectrometry in the positive ionization mode with multiple reaction monitoring (MRM). nih.govresearchgate.net For instance, the fragmentation of m/z 529.3 to 461.3 can be monitored for dutasteride. researchgate.net
LC-MS/MS methods have been developed to simultaneously measure dutasteride and its main metabolites, including 4'-hydroxydutasteride, 6β-hydroxydutasteride, and 1,2-dihydrodutasteride. researchgate.netnih.gov These methods are validated to ensure they meet regulatory requirements for bioanalytical methods. nih.gov The high throughput of modern LC-MS/MS systems allows for the analysis of a large number of samples, which is essential in clinical research. researchgate.net
| Parameter | Value |
| Extraction | Liquid-liquid extraction nih.gov or Solid-phase extraction researchgate.net |
| Column | Gemini C18 (150 × 4.6 mm, 5 µm) nih.gov |
| Mobile Phase | Acetonitrile-5 mm ammonium (B1175870) formate (B1220265) (pH 4.0) (85:15, v/v) nih.gov |
| Ionization Mode | Positive Ionization nih.gov |
| Detection | Multiple Reaction Monitoring (MRM) nih.gov |
| MRM Transition | m/z 529.3 → 461.3 researchgate.net |
| Linearity Range | 0.1-25 ng/mL nih.gov |
High-Resolution Mass Spectrometry for Metabolite Identification
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are critical for the identification and structural elucidation of unknown metabolites and impurities. tandfonline.com This technique allows for the determination of the elemental composition of a molecule, providing strong evidence for its proposed structure.
During the development of dutasteride, LC-MS analysis can identify impurity peaks, such as those at m/z 530, which corresponds to this compound. ingentaconnect.comnih.govresearchgate.netingentaconnect.com HRMS can then be used to confirm the elemental formula of these impurities. ingentaconnect.comnih.govresearchgate.net For example, the observed molecular ion of 530.5 in the chemical ionization (CI) spectra matches well with the calculated mass for this compound. ingentaconnect.comresearchgate.net
Spectroscopic Characterization (NMR, IR) for Structural Elucidation of Synthetic Products and Impurities
Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for the definitive structural elucidation of synthesized compounds and their impurities. ingentaconnect.comnih.govresearchgate.net
In the characterization of this compound, the 1H NMR spectrum shows the disappearance of the –HC=CH– signals that are present in the A-ring of dutasteride. ingentaconnect.comresearchgate.net The methyl groups of this compound typically yield singlets in the 1H NMR spectrum at approximately δ 0.8 ppm and δ 0.99 ppm. ingentaconnect.comresearchgate.net
IR spectroscopy provides information about the functional groups present in a molecule. For instance, the IR spectrum of an impurity can be compared to that of the parent dutasteride to identify structural differences. In the case of dutasteride and its isomer, IR spectra can indicate the presence of two carbonyl groups through characteristic peaks. These spectroscopic data, in conjunction with mass spectrometry data, allow for the unambiguous characterization of impurities. ingentaconnect.comnih.govresearchgate.net
| Technique | Observation | Interpretation |
| Mass Spectrometry (CI) | Molecular ion peak at m/z 530.5 ingentaconnect.comresearchgate.net | Confirms the molecular weight of this compound. |
| 1H NMR | Disappearance of –HC=CH– signals in ring A. ingentaconnect.comresearchgate.net | Indicates saturation of the double bond in ring A. |
| 1H NMR | Singlets for methyl groups at δ 0.8 ppm and δ 0.99 ppm. ingentaconnect.comresearchgate.net | Confirms the presence and environment of the methyl groups. |
| IR Spectroscopy | Comparison with dutasteride spectrum. | Reveals changes in functional groups, such as the absence of C=C stretching vibrations. |
Development of Reference Standards for this compound and its Metabolites
The establishment of highly purified and well-characterized reference standards for this compound and its associated metabolites is a critical requirement for pharmaceutical research and quality control. synzeal.comaxios-research.com These standards serve as the benchmark for confirming the identity, purity, and strength of the active pharmaceutical ingredient (API) and its formulations. Their application is essential in a wide range of analytical activities, including the development and validation of analytical methods, stability testing, and quality control (QC) during manufacturing. synzeal.comsynzeal.com Furthermore, these reference materials are indispensable for regulatory submissions, such as Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF), to ensure product quality and consistency. synzeal.comaxios-research.comsynzeal.com
Detailed research into the impurity profile of the parent drug, dutasteride, has led to the identification and synthesis of its key related substances. During laboratory process development, High-Performance Liquid Chromatography (HPLC) analysis revealed the presence of several minor impurity peaks. researchgate.net Subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) identified a peak with a mass-to-charge ratio (m/z) of 530, which was attributed to the dihydro impurity. researchgate.net
To unequivocally confirm its structure, this impurity was synthesized independently. researchgate.net The synthesized compound, identified as 17β-N-[2,5-bis(trifluoromethyl)phenyl]carbamoyl-4-aza-5α-androstane-3-one, underwent rigorous characterization using advanced spectroscopic methods, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). researchgate.net This comprehensive analysis confirmed the structure of the this compound impurity. researchgate.net
In addition to process-related impurities, understanding the metabolic fate of a drug is crucial. The primary metabolites of dutasteride have been identified as 4'-hydroxydutasteride, 6β-hydroxydutasteride, and 1,2-dihydrodutasteride. researchgate.netnih.govdrugbank.com The development of reference standards for these metabolites is vital for bioanalytical studies. For example, sensitive LC-MS/MS methods have been developed to simultaneously determine the concentrations of dutasteride and its major metabolites in human plasma. researchgate.netnih.gov The validation of these assays, which are capable of detecting concentrations in the nanogram per milliliter range, relies on the availability of these high-purity reference standards. researchgate.netnih.gov
Certified Reference Materials (CRMs) for Dihydrodutasteride are produced under stringent quality systems, such as ISO 17034 and ISO/IEC 17025, ensuring their suitability for official testing purposes. sigmaaldrich.com Dihydrodutasteride is available as a United States Pharmacopeia (USP) Reference Standard, designated for use in the quality tests and assays outlined in the USP monographs. sigmaaldrich.comsigmaaldrich.com These reference standards are typically supplied with a detailed Certificate of Analysis (COA), which includes characterization data to meet global regulatory expectations. synzeal.comveeprho.com
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 164656-22-8 | C₂₇H₃₂F₆N₂O₂ | 530.55 |
| Dutasteride | 164656-23-9 | C₂₇H₃₀F₆N₂O₂ | 528.53 |
| 1,2 Dihydro 5,6-Dehydro Dutasteride | 164656-21-7 | C₂₇H₃₀F₆N₂O₂ | 528.53 |
| Dutasteride EP Impurity A | 104239-97-6 | C₁₉H₂₇NO₃ | 317.42 |
| Dutasteride EP Impurity C | 157307-36-3 | C₂₁H₃₁NO₃ | 345.48 |
| 1-Chloro this compound | 1365545-42-1 | C₂₇H₃₁ClF₆N₂O₂ | 564.99 |
Note: Data compiled from multiple chemical and pharmaceutical reference standard suppliers. synzeal.comsigmaaldrich.comveeprho.comsimsonpharma.comsynthinkchemicals.comsynthinkchemicals.com
Preclinical Mechanistic Research Models and in Vitro Studies
Enzyme Inhibition Assays in Recombinant Systems and Cell-Free Extracts
Dutasteride (B1684494) is a potent inhibitor of both major isoforms of the 5α-reductase enzyme, type 1 (SRD5A1) and type 2 (SRD5A2). nih.govaacrjournals.orgdroracle.ai This dual inhibition distinguishes it from other inhibitors like finasteride (B1672673), which primarily targets the type 2 isozyme. amegroups.orgmedchemexpress.com The mechanism of action involves the formation of a stable, slowly dissociating complex with the 5α-reductase enzymes. drugbank.comhres.ca
Enzyme inhibition assays using recombinant human enzymes or cell-free extracts have been crucial in quantifying the inhibitory potency of dutasteride. These assays measure the concentration of the inhibitor required to reduce enzyme activity by 50%, known as the IC50 value. Dutasteride has demonstrated potent, competitive inhibition of both type 1 and type 2 5α-reductase. cuaj.ca In studies with recombinant enzymes, dutasteride showed IC50 values of 6 nM for SRD5A1 and 7 nM for SRD5A2. cuaj.ca Another study reported an IC50 of 0.33 nM for 5α-R3, suggesting it may inhibit all three known isoenzymes. nih.gov
The profound and near-complete suppression of dihydrotestosterone (B1667394) (DHT) is a direct result of this dual isoenzyme blockade. amegroups.orgdrugbank.com In vitro, dutasteride is a more potent inhibitor of SRD5A1 than finasteride. cuaj.ca The dissociation of the dutasteride-enzyme complex is extremely slow, contributing to its sustained inhibitory effect. hres.ca
| Inhibitor | Target Isozyme | IC50 (nM) | Source |
| Dutasteride | 5α-Reductase Type 1 | 6 | cuaj.ca |
| 5α-Reductase Type 2 | 7 | cuaj.ca | |
| 5α-Reductase Type 3 | 0.33 | nih.gov | |
| Rat 5α-Reductase | 4.8 | eurofinsdiscovery.com | |
| Finasteride | 5α-Reductase Type 1 | 360 | cuaj.ca |
| 5α-Reductase Type 2 | 4.2 - 69 | medchemexpress.comcuaj.ca | |
| Rat 5α-Reductase | 36 | eurofinsdiscovery.com |
Cell-Based Assays for Studying Steroid Metabolism and Enzyme Activity
Cell-based assays using various human prostate cancer cell lines have provided significant insights into the effects of dutasteride on steroid metabolism at a cellular level. In the androgen-responsive LNCaP prostate cancer cell line, dutasteride effectively inhibits the conversion of testosterone (B1683101) to DHT. aacrjournals.orgpsu.edu One study noted that dutasteride at concentrations of 0.5–10 μM inhibited the conversion of radiolabeled testosterone to DHT by over 99%. psu.edu
Dutasteride has been shown to effectively decrease DHT production in multiple prostate cancer cell lines, including DuCaP, LAPC4, and VCaP. auajournals.org In these experiments, treating cells with dutasteride led to an increase in intracellular testosterone levels while DHT levels became lower or undetectable, demonstrating a clear blockade of 5α-reductase activity. auajournals.org The compound has also been shown to inhibit the conversion of the androgen precursor dehydroepiandrosterone (B1670201) (DHEA) to DHT in prostate tumor cells. auajournals.org
Furthermore, studies combining dutasteride with other agents, such as the antiandrogen enzalutamide, have shown synergistic suppression of prostate cancer cell proliferation. auajournals.org In LNCaP cells, dutasteride treatment not only reduced cell viability and proliferation but also induced apoptosis. psu.edunih.gov These effects are not solely attributed to the inhibition of testosterone-to-DHT conversion, as they were observed even in media with very low testosterone content. psu.edu This suggests dutasteride may have effects beyond 5α-reductase inhibition. psu.edu Cell-based assays have also been developed using fish cell lines to study species-specific differences in 5α-reductase inhibition. mdpi.comnih.gov
Investigational Animal Models for Biochemical Pathway Elucidation (e.g., androgen synthesis and metabolism in prostate tissue)
Animal models have been instrumental in understanding the in vivo effects of dutasteride on androgen synthesis and prostate tissue. In rats and dogs, dutasteride administration leads to a significant reduction in prostate weight and intraprostatic DHT levels. drugbank.comresearchgate.netfda.gov In a rat model of chemically induced prostatic inflammation, dutasteride treatment normalized increased expression of inflammatory markers and restored the expression of the anti-inflammatory estrogen receptor β (ERβ). nih.govnih.gov
Studies using xenograft models, where human prostate cancer cells are implanted into immunodeficient mice, have further elucidated dutasteride's effects. In nude mice bearing LNCaP xenografts, dutasteride was more effective at inhibiting tumor growth than an equimolar dose of finasteride. aacrjournals.orgscienceopen.com Treatment of mice with LuCaP 35 xenografts with dutasteride significantly reduced tumor growth. nih.govnih.gov Similarly, in a mouse xenograft model using LNCaP cells, short-term treatment with dutasteride significantly increased the expression of prostate-specific membrane antigen (PSMA). nih.gov
In intact male rats, daily oral treatment with dutasteride reduced both normal prostate and prostate tumor DHT content and weight, while elevating tissue testosterone. aacrjournals.org Conversely, finasteride, a selective SRD5A2 inhibitor, did not inhibit tumor growth or DHT content in the same rat prostate cancer model. aacrjournals.org These animal studies highlight the importance of dual SRD5A1 and SRD5A2 inhibition for impacting prostate cancer growth and androgen metabolism within the tumor microenvironment. aacrjournals.org
Organotypic Culture Models for Examining Tissue-Specific Enzyme Modulation
Organotypic culture models, which involve growing tissue slices or cells within a three-dimensional matrix, offer a more biologically relevant system than traditional monolayer cell cultures by better recapitulating the tissue microenvironment. oncohemakey.com While specific studies focusing solely on dutasteride in prostate organotypic cultures are not extensively detailed in the provided search results, this methodology is recognized as a valuable tool for studying the biological behavior of the prostate. oncohemakey.comresearchgate.net
Research using primary cultures of human prostate epithelial cancer cells, a related ex vivo technique, has provided valuable comparative data. In cultures derived from 54 patients, dutasteride decreased cancer cell growth in approximately 78% of cases. nih.gov In contrast, the specific SRD5A2 inhibitor finasteride and a specific SRD5A1 inhibitor (MK386) were each effective in only 39% of cases. nih.gov The effectiveness of dutasteride correlated with the combined levels of both 5α-reductase-1 and 2 enzymes, whereas the efficacy of the single-isozyme inhibitors depended on the relative levels of their specific targets. nih.gov These findings from primary culture systems underscore the rationale for using a dual inhibitor to treat prostate cancer, given the co-expression of both enzyme isoforms in tumor cells. nih.gov
Mechanistic Studies on Gene Expression Regulation Associated with 5α-Reductase Activity
Dutasteride's impact extends beyond direct enzyme inhibition to the regulation of gene expression. Microarray analyses on LNCaP prostate cancer cells treated with dutasteride revealed significant changes in genes involved in metabolic, cell cycle, and apoptotic pathways. aacrjournals.orgpsu.edu Notably, dutasteride treatment led to the activation of genes in the FasL/TNF-α apoptotic pathways. psu.edu
In LNCaP cells, dutasteride treatment resulted in the overexpression of genes involved in androgen biosynthesis (HSD17B1, HSD17B3) and androgen receptor signaling (AR, CCND1), while downregulating androgen-regulated genes like KLK3 (PSA) and KLK2. nih.gov This suggests a complex feedback mechanism where the cell may attempt to compensate for the reduction in DHT. Studies in xenograft models also show that dutasteride affects genes in apoptotic, cytoskeletal remodeling, and cell cycle pathways. nih.govnih.gov Interestingly, genes in the Rho GTPase signaling pathway, which is important in androgen-deprived conditions, were significantly up-regulated following dutasteride treatment. nih.govnih.gov
Some studies have also investigated how 5α-reductase genes (SRD5A1, SRD5A2, SRD5A3) themselves are regulated. In DU-145 prostate cells, dutasteride treatment was shown to downregulate the mRNA levels of all three isozymes. mdpi.com Another study found that dutasteride downregulated SRD5A1 and SRD5A2 mRNA expression. nih.gov This suggests that in addition to inhibiting enzyme activity, dutasteride can also suppress the expression of the genes that produce these enzymes, potentially leading to a more profound and sustained reduction in DHT synthesis.
Future Directions and Emerging Research Avenues
Exploration of Dihydrodutasteride as a Chemical Probe for Steroid Biochemistry Research
The utility of steroidal compounds as molecular probes for investigating cancer molecular mechanisms and other biochemical pathways is well-established. nih.govtandfonline.com Dihydrodutasteride, as a significant metabolite of Dutasteride (B1684494), presents a unique opportunity to serve as a specialized chemical probe. medchemexpress.comprobes-drugs.org Its structural similarity to endogenous androgens allows it to interact with key enzymes and receptors involved in steroid metabolism.
Investigation of Off-Target Biochemical Interactions and Their Fundamental Implications
A critical area of future research is the investigation of off-target interactions. Due to its structural resemblance to dihydrotestosterone (B1667394) (DHT), the parent compound Dutasteride is suspected of having off-target effects on the androgen receptor (AR). chemsrc.com Given that Dihydrodutasteride shares this steroidal backbone, it is crucial to systematically investigate its binding affinity and functional activity at the AR and other related steroid receptors.
Understanding these off-target interactions is fundamental for building a complete biochemical profile of the compound. Challenges related to off-target effects are a significant consideration in the development of new therapeutic inhibitors. nih.govtandfonline.com Furthermore, studies have indicated that Dutasteride can cross the blood-brain barrier, raising questions about potential interactions within the central nervous system. ncats.io Future research should therefore extend to exploring whether Dihydrodutasteride also penetrates the CNS and what, if any, neurological or biochemical implications this might have. A thorough characterization of its off-target profile will provide a more comprehensive understanding of its biological activities.
Integration with Systems Biology and Metabolomics Approaches for Comprehensive Pathway Mapping
To move beyond a single-target view of Dihydrodutasteride's action, its effects must be studied within the larger context of cellular metabolism. Systems biology, which aims to understand complex biological systems as a whole, offers the ideal framework for this endeavor. researchgate.netethz.ch By integrating metabolomics—the large-scale study of small molecules or metabolites—researchers can map the global biochemical changes induced by Dihydrodutasteride. nih.govnih.gov
Metabolomics provides a real-time snapshot of the physiological state of a biological system. mdpi.com Future studies could employ techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to compare the metabolic profiles of cells or tissues before and after exposure to Dihydrodutasteride. nih.gov This would reveal alterations in metabolic pathways far beyond the direct inhibition of 5α-reductase. nih.gov Such an approach could uncover previously unknown mechanisms of action, identify novel biomarkers of drug exposure and effect, and provide a comprehensive map of the compound's influence on cellular networks. nih.govmdpi.com
Development of Novel Synthetic Routes for Stereochemical Control and Purity Enhancement
The precise three-dimensional structure of a molecule is critical to its biological function. Dihydrodutasteride has been identified as an impurity during the manufacturing process of Dutasteride, highlighting the challenges in controlling its formation. researchgate.net The synthesis described in impurity profiling studies involves the reduction of the double bond in the A-ring of Dutasteride, leading to the formation of 17β-N-[2,5-bis(trifluoromethyl)phenyl]carbamoyl-4-aza-5α-androstane-3-one. researchgate.net
Future research must focus on developing novel, highly controlled synthetic routes to produce Dihydrodutasteride with high stereochemical purity. This is essential for accurately studying its biological activity without confounding effects from other isomers or related impurities. researchgate.net Advanced synthetic methods, such as palladium-catalyzed transfer hydrogenation, offer potential pathways for achieving precise stereochemical control during the reduction of alkene precursors. researchgate.net The development of robust and scalable synthetic strategies will be crucial for producing the high-purity Dihydrodutasteride needed for in-depth biochemical and pharmacological evaluation.
Discovery of Next-Generation Steroid 5α-Reductase Inhibitors based on Advanced Structural Insights
The knowledge gained from studying compounds like Dutasteride and Dihydrodutasteride provides a foundation for the discovery of next-generation 5α-reductase inhibitors. A significant breakthrough in this field has been the elucidation of the crystal structure of the human steroid 5α-reductase 2 (SRD5A2) enzyme. tandfonline.comnih.gov This detailed structural information offers unprecedented insight into the enzyme's active site and the binding modes of inhibitors. nih.gov
Future drug design will move beyond the modification of existing steroidal scaffolds and towards the rational, structure-based design of novel inhibitors. nih.govmedcraveonline.com By using computational modeling and the crystal structure of SRD5A2, scientists can design new molecules with optimized binding affinity, improved selectivity for the different 5α-reductase isozymes, and minimized off-target effects. nih.govmedcraveonline.com This approach, which leverages advanced structural insights, holds the promise of developing more potent and safer inhibitors for androgen-dependent conditions. tandfonline.com The 4-azasteroid template, from which Dutasteride is derived, has been extensively studied, but the future lies in creating novel chemical entities based on a deeper molecular understanding of the enzyme-inhibitor interaction. nih.govtandfonline.com
Q & A
Q. What is the molecular mechanism of Dihydro Dutasteride in inhibiting 5α-reductase isoforms?
this compound, a metabolite of Dutasteride, inhibits both type I and II 5α-reductase isoforms, preventing the conversion of testosterone to dihydrotestosterone (DHT). Methodologically, this is validated using in vitro enzyme assays with recombinant 5α-reductase isoforms and LC-MS/MS quantification of DHT levels in tissue homogenates .
Q. Which experimental models are commonly used to study this compound’s pharmacokinetics?
Rodent models (e.g., Sprague-Dawley rats) are standardized for pharmacokinetic studies. Protocols involve oral administration, serial blood sampling, and non-compartmental analysis (NCA) to calculate AUC, Cmax, and half-life. Tissue distribution is assessed via HPLC or mass spectrometry .
Q. How do researchers ensure reproducibility in this compound quantification assays?
LC-MS/MS with deuterated internal standards (e.g., Dutasteride-d₉) is the gold standard. Method validation includes linearity (1–100 ng/mL), precision (CV <15%), and recovery rates (>90%). Cross-lab calibration minimizes inter-study variability .
Q. What statistical methods are appropriate for analyzing dose-response relationships in preclinical studies?
One-way ANOVA with Bonferroni post-hoc tests is used to compare mean differences across dosage groups (e.g., 0.1–10 mg/kg). Non-linear regression models (e.g., log-dose vs. response) determine EC₅₀ values. Power analysis ensures adequate sample sizes (n ≥ 8/group) .
Advanced Research Questions
Q. How can contradictory findings on this compound’s long-term effects be resolved?
Contradictions, such as reduced prostate cancer incidence but increased high-grade tumor risk (REDUCE trial), require stratified subgroup analysis. Sensitivity analyses adjust for confounders like PSA kinetics or DHT suppression variability. Meta-regression of pooled datasets identifies moderators (e.g., age, baseline DHT) .
Q. What experimental designs address the off-target effects of this compound in androgen-sensitive tissues?
Dual-arm studies with tissue-specific biomarkers (e.g., prostate-specific membrane antigen (PSMA) for prostate, scalp biopsies for hair follicles) are critical. RNA-seq or proteomic profiling identifies non-canonical pathways (e.g., TGF-β signaling in fibrosis) .
Q. How should researchers design a study to evaluate this compound’s antifibrotic properties in novel applications (e.g., frontal fibrosing alopecia)?
Randomized controlled trials (RCTs) with histological endpoints (e.g., collagen density via trichrome staining) and immunomodulatory markers (e.g., IL-6, TNF-α) are recommended. Systematic reviews using PRISMA guidelines synthesize efficacy data from heterogenous cohorts (e.g., gender, disease stage) .
Q. What methodologies improve compliance monitoring in long-term this compound trials?
Serial DHT measurements (months 3–12) serve as a pharmacodynamic compliance marker. Mean DHT suppression <0.1 ng/mL indicates adherence. Digital pillboxes or plasma drug-level monitoring (e.g., trough concentrations ≥1 ng/mL) enhance accuracy .
Q. How can in silico modeling optimize this compound’s dosing regimens?
Physiologically based pharmacokinetic (PBPK) models simulate organ-specific exposure. Parameters include logP (4.2), plasma protein binding (99%), and CYP3A4 metabolism rates. Virtual populations account for genetic polymorphisms (e.g., CYP3A5*3) .
Q. What strategies mitigate bias in meta-analyses of this compound’s clinical outcomes?
Use the GRADE framework to assess evidence quality. Exclude studies with high risk of selection bias (e.g., non-randomized trials). Funnel plots and Egger’s test evaluate publication bias. Individual participant data (IPD) meta-analysis resolves heterogeneity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
